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Compound of Interest

Compound Name: 5-Bromo-2-phenyloxazole

Cat. No.: B1271533

For researchers, scientists, and drug development professionals, the unambiguous structural
elucidation of synthesized compounds is a critical step. Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed
information about a molecule's structure and connectivity. This guide offers a comprehensive
interpretation of the expected *H NMR, 3C NMR, and mass spectrometry data for 5-Bromo-2-
phenyloxazole, a substituted oxazole of interest in medicinal chemistry and materials science.
Due to the limited availability of public experimental spectra for this specific compound, this
guide presents predicted data derived from the analysis of structurally similar compounds and
established spectroscopic principles.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from *H NMR, 3C NMR, and
mass spectrometry for 5-Bromo-2-phenyloxazole. These predictions are based on data from
analogous compounds, including 2,5-diphenyloxazole and other substituted heteroaromatics.

Table 1: Predicted *H NMR Spectral Data of 5-Bromo-2-phenyloxazole (Solvent: CDCls, 400
MHZz)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.10- 8.05 Multiplet 2H Phenyl-H (ortho)
~7.50-7.40 Multiplet 3H Phenyl-H (meta, para)
~7.35 Singlet 1H Oxazole-H4

Table 2: Predicted 3C NMR Spectral Data of 5-Bromo-2-phenyloxazole (Solvent: CDClIs, 100
MHz)

Chemical Shift (6) ppm Carbon Assignment
~162.0 Oxazole-C2

~149.0 Oxazole-C5

~131.0 Phenyl-C (para)
~129.0 Phenyl-C (meta)
~127.0 Phenyl-C (ipso)
~126.5 Phenyl-C (ortho)
~122.0 Oxazole-C4

Table 3: Predicted Mass Spectrometry (EI) Data for 5-Bromo-2-phenyloxazole

Predicted Relative .
miz . Assignment
Intensity (%)

[M]*- (Molecular ion with Br

223/225 High isotopes)
144 Moderate [M - Br]*
105 High [CeHsCOJ*
77 Moderate [CeHs]+
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Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality NMR and mass

spectrometry data for compounds like 5-Bromo-2-phenyloxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-phenyloxazole is dissolved in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal reference. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

'H NMR Acquisition: A standard proton experiment is performed with a spectral width of
approximately 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
Typically, 16 scans are co-added and averaged.

13C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral
width of approximately 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay
of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve an
adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS).

lonization: Electron Impact (El) ionization is used with a standard electron energy of 70 eV.

Mass Analysis: The mass analyzer is set to scan a mass-to-charge (m/z) range of 50-300
amu.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for
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79Br and 81Br) is a key diagnostic feature.

Data Interpretation Workflow

The combined analysis of NMR and mass spectrometry data provides a robust confirmation of
the chemical structure. The logical workflow for this process is illustrated in the diagram below.

Proposed Structure:
5-Bromo-2-phenyloxazole

NMR Spectroscopy Analysis

Mass Spectromet;?r Analysis

Acquire Mass Spectrum Acquire *H NMR Spectrum Acquire 3C NMR Spectrum

Analyze H Signals:
- Chemical Shifts (Aromatic, Oxazole)
- Integration (Proton Count)
- Multiplicity

Identify Molecular lon Peak
(m/z 223/225)
Confirms Molecular Formula & Br presence

Analyze 13C Signals:
- Number of Signals
- Chemical Shifts (Aromatic, Oxazole)

Analyze Fragmentation Pattern NMR Supports Proposed Structure

(e.g., loss of Br, PhCO™)

MS Supports Proposed Structure

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of 5-Bromo-2-phenyloxazole.

» To cite this document: BenchChem. [Spectroscopic Data Interpretation for 5-Bromo-2-
phenyloxazole: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1271533#nmr-and-mass-spectrometry-data-
interpretation-for-5-bromo-2-phenyloxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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